molecular formula C13H8Cl2F3NO3S B1407783 4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-3-methylbenzenesulfonyl chloride CAS No. 1181761-89-6

4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-3-methylbenzenesulfonyl chloride

Cat. No. B1407783
M. Wt: 386.2 g/mol
InChI Key: IJFVUJQFEGGTLO-UHFFFAOYSA-N
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Description

This compound, also known as 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonyl chloride, has a CAS Number of 338422-71-2 . It has a molecular weight of 372.15 . The IUPAC name for this compound is 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenesulfonyl chloride .


Synthesis Analysis

The synthesis of this compound involves the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, which is prepared from 2,5-CTF . The synthesis process is achieved in the final step .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H6Cl2F3NO3S/c13-10-5-7(12(15,16)17)6-18-11(10)21-8-1-3-9(4-2-8)22(14,19)20/h1-6H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid at ambient temperature . It has a boiling point of 69-72 .

Scientific Research Applications

2. Inhibition of Bacterial Phosphopantetheinyl Transferase

In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .

In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .

Safety And Hazards

The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with this compound include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P260 (do not breathe dust/fume/gas/mist/vapours/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F3NO3S/c1-7-4-9(23(15,20)21)2-3-11(7)22-12-10(14)5-8(6-19-12)13(16,17)18/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFVUJQFEGGTLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)Cl)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-3-methylbenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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